molecular formula C10H7NO6 B11779286 Methyl3-hydroxy-5-nitrobenzofuran-2-carboxylate

Methyl3-hydroxy-5-nitrobenzofuran-2-carboxylate

Cat. No.: B11779286
M. Wt: 237.17 g/mol
InChI Key: ZSUYIBILLCWBMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Friedel-Crafts alkylation followed by intramolecular lactonization. The reaction conditions often involve the use of strong acids like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate, often employs high-yielding synthetic routes that minimize side reactions. Methods such as proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic aromatic substitution can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic medium are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antibacterial and anti-tumor properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activity of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate is attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anti-tumor effects. The benzofuran ring system can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Benzothiophene: A sulfur analog with similar biological activities.

    Indole: A structurally related compound with a nitrogen atom in the ring.

Uniqueness

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in the benzofuran ring system enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Biological Activity

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of hydroxyl and nitro groups significantly influences its biological activity.

2. Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit notable antimicrobial properties. Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylateStaphylococcus aureus32 µg/mL
Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylateEnterococcus faecalis64 µg/mL

These findings suggest potential for developing new antimicrobial agents based on this compound's structure.

3. Anticancer Activity

The anticancer properties of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate have been investigated in various cancer cell lines. Notably, it has shown significant cytotoxic effects against A549 lung cancer cells.

Case Study: Cytotoxic Effects in A549 Cells

In vitro studies revealed that methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate reduced cell viability significantly:

  • Control Group Viability: 100%
  • Viability with Treatment (50 µM): 38% (p < 0.001)

This indicates a strong potential for further development as an anticancer therapeutic agent.

4. Antioxidant Activity

Antioxidant assays using DPPH radical scavenging methods demonstrated that methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate possesses significant free radical scavenging activity.

Table 2: Antioxidant Activity Results

Concentration (µg/mL)% DPPH Scavenging Effect
1025%
5056%
10082%

The compound exhibited a dose-dependent increase in antioxidant activity, highlighting its potential as a protective agent against oxidative stress-related diseases.

5. Anti-inflammatory Activity

The anti-inflammatory effects of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate were evaluated using carrageenan-induced paw edema in animal models. The results indicated a significant reduction in inflammation.

Case Study: In Vivo Anti-inflammatory Effects

In the study:

  • Control Group Edema: Increase of 3.0 cm
  • Treatment Group (50 mg/kg): Increase of only 1.0 cm (p < 0.01)

This demonstrates the compound's efficacy in reducing inflammation, suggesting its potential use in treating inflammatory conditions.

6. Conclusion

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate exhibits promising biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. These findings warrant further investigation into its mechanisms of action and potential therapeutic applications.

Properties

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

methyl 3-hydroxy-5-nitro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H7NO6/c1-16-10(13)9-8(12)6-4-5(11(14)15)2-3-7(6)17-9/h2-4,12H,1H3

InChI Key

ZSUYIBILLCWBMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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